

# IUPAC name and synonyms for 4-Chlorobenzanilide.

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## Compound of Interest

Compound Name: 4-Chlorobenzanilide

Cat. No.: B1594193

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An In-depth Technical Guide to **4-Chlorobenzanilide**: Synthesis, Characterization, and Applications

## Abstract

**4-Chlorobenzanilide** is a halogenated aromatic amide that serves as a crucial intermediate in the synthesis of a wide range of organic compounds. Its structural features, including a reactive amide linkage and a chlorinated phenyl ring, make it a valuable precursor in the development of pharmaceuticals, agrochemicals, and dyes. This technical guide provides a comprehensive overview of **4-Chlorobenzanilide**, detailing its nomenclature, physicochemical properties, a robust synthesis protocol, and standard analytical characterization methods. Furthermore, it explores its applications in medicinal chemistry, particularly as a scaffold for developing novel therapeutic agents. Safety protocols and handling guidelines are also presented to ensure its safe and effective use in a laboratory setting.

## Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is the foundation of scientific research. **4-Chlorobenzanilide** is known by several names and is registered under a unique CAS number, which are crucial for database searches and regulatory compliance.

- IUPAC Name: The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 4-chloro-N-phenylbenzamide[1].

- Synonyms: In literature and commercial listings, it is frequently referred to by various synonyms, including p-Chlorobenzanilide, 4-Chloro-N-phenylbenzamide, N-Phenyl-p-chlorobenzamide, and N-Phenyl-4-chlorobenzamide[1][2][3][4].
- CAS Number: The Chemical Abstracts Service (CAS) registry number is 6833-15-4[2][5][6].
- Molecular Formula: C<sub>13</sub>H<sub>10</sub>ClNO[1][2][6].
- InChI Key: SFHDVPIEJXCMBP-UHFFFAOYSA-N[1][7].

## Physicochemical Properties

Understanding the physical and chemical properties of **4-Chlorobenzanilide** is essential for its handling, storage, and application in synthetic chemistry. These properties dictate the choice of solvents for reactions and purification, as well as the appropriate storage conditions.

Property	Value	Reference(s)
Molecular Weight	231.68 g/mol	[1][3][6]
Appearance	White to off-white or yellowish crystalline solid	[2][5]
Melting Point	199-201 °C (lit.)	[2][4]
Solubility	Insoluble in water; soluble in organic solvents such as ethanol and acetone.	[2][5]
pKa	13.14 ± 0.70 (Predicted)	[4]

## Synthesis and Purification Protocol

The most direct and common laboratory synthesis of **4-Chlorobenzanilide** involves the acylation of aniline with 4-chlorobenzoyl chloride. This method, a variation of the Schotten-Baumann reaction, is reliable and generally produces high yields.

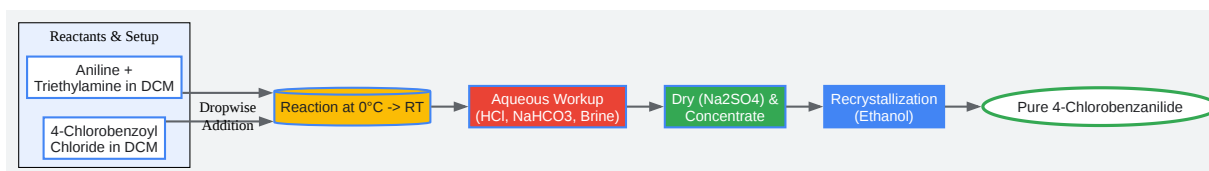
Causality of Experimental Choices:

- **Reactants:** Aniline serves as the nucleophile, and 4-chlorobenzoyl chloride is the electrophilic acylating agent. The high reactivity of the acid chloride allows the reaction to proceed under mild conditions.
- **Solvent:** A polar aprotic solvent like Dichloromethane (DCM) is often used as it dissolves the reactants but does not participate in the reaction.
- **Base:** An organic base, such as triethylamine or pyridine, is added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the aniline starting material, which would render it non-nucleophilic and halt the reaction.
- **Workup:** The reaction mixture is washed with dilute acid (e.g., 1M HCl) to remove excess base and unreacted aniline, followed by a wash with a base (e.g., NaHCO<sub>3</sub> solution) to remove any remaining acidic impurities.
- **Purification:** Recrystallization from a suitable solvent, such as ethanol, is a standard and effective method for purifying the solid product, yielding high-purity crystalline **4-Chlorobenzanilide**.

## Experimental Protocol: Synthesis of 4-Chlorobenzanilide

- **Setup:** To a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, add aniline (1.0 eq) and dichloromethane (DCM, approx. 5 mL per gram of aniline).
- **Base Addition:** Add triethylamine (1.1 eq) to the solution and cool the flask in an ice bath to 0-5 °C.
- **Acylation:** Dissolve 4-chlorobenzoyl chloride (1.0 eq) in DCM and add it dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.
- **Quenching & Extraction:** Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2x), saturated NaHCO<sub>3</sub> solution (2x), and brine (1x).

- **Drying & Concentration:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude solid by recrystallization from hot ethanol to yield pure **4-Chlorobenzanilide** as a white crystalline solid.



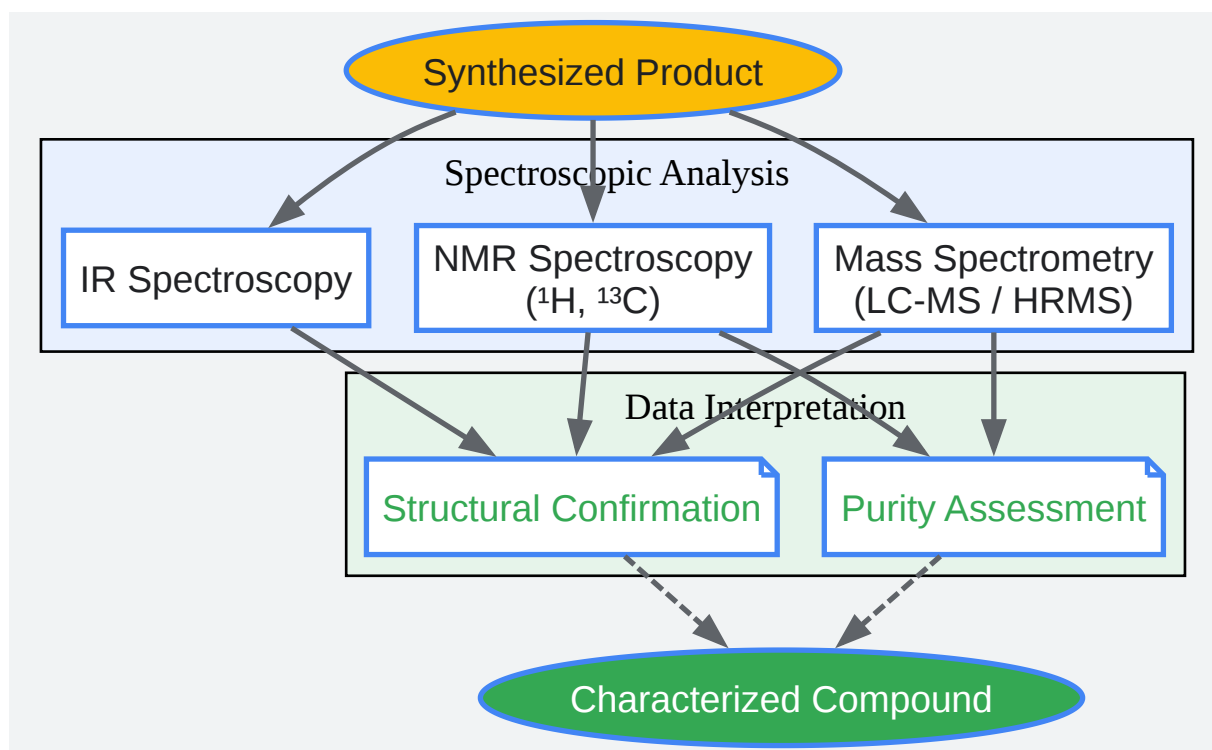
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Caption: Synthesis workflow for **4-Chlorobenzanilide**.

## Analytical Characterization

To confirm the identity and purity of the synthesized product, a suite of analytical techniques is employed. Each technique provides specific information about the molecular structure.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  NMR will show characteristic peaks for the aromatic protons on both phenyl rings, as well as a broad singlet for the amide N-H proton.  $^{13}\text{C}$  NMR will show distinct signals for each carbon atom in the molecule.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify functional groups. Key absorptions for **4-Chlorobenzanilide** include a strong C=O (amide I) stretch around  $1650\text{ cm}^{-1}$  and an N-H stretch around  $3300\text{ cm}^{-1}$ .
- **Mass Spectrometry (MS):** MS provides the molecular weight of the compound. A high-resolution mass spectrum (HRMS) can confirm the elemental composition. The mass spectrum will show a characteristic isotopic pattern for the presence of a single chlorine atom ( $\text{M}^+$  and  $\text{M}+2$  peaks in an approximate 3:1 ratio).



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Caption: Analytical workflow for structural validation.

## Applications in Research and Drug Development

**4-Chlorobenzanilide** is more than a simple chemical intermediate; it is a "privileged scaffold" in medicinal chemistry. The term refers to molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target by judicious functional group modification.

- **Anticancer Agents:** The benzamide moiety is a key pharmacophore in a class of anticancer agents known as Poly(ADP-ribose) polymerase (PARP) inhibitors, which are effective in treating cancers with specific DNA repair deficiencies[8][9]. Derivatives of **4-Chlorobenzanilide** have also been incorporated into molecules designed to inhibit tyrosine kinases, which are critical mediators of cell signaling pathways often dysregulated in cancer[8].
- **Antimicrobial Activity:** The presence of a halogen on the benzamide scaffold can enhance antimicrobial properties[8]. Some derivatives have shown potential as antibacterial agents by

inhibiting bacterial growth through mechanisms like binding to DNA-dependent RNA polymerase[5][7].

- Synthetic Intermediate: Beyond direct biological applications, it is a crucial raw material for synthesizing more complex molecules, including dyes and agrochemicals[2][3].

## Safety and Handling

As a laboratory chemical, **4-Chlorobenzanilide** must be handled with appropriate safety precautions to minimize risk to personnel.

- GHS Hazard Classification:
  - Signal Word: Warning[1][4].
  - Hazard Statements:
    - H315: Causes skin irritation[1][4].
    - H319: Causes serious eye irritation[1][4].
    - H335: May cause respiratory irritation[1][4].
- Handling Protocols:
  - Engineering Controls: Handle in a certified chemical fume hood to avoid inhalation of dust. Ensure easy access to an eyewash station and safety shower[10][11].
  - Personal Protective Equipment (PPE): Wear chemical splash goggles, a lab coat, and nitrile gloves. Avoid dust formation[10][11].
  - Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents[2][11].
  - Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[10][11].

## Conclusion

**4-Chlorobenzanilide** is a highly versatile and valuable compound for researchers in organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with the reactivity of its functional groups, provides a robust platform for creating diverse and complex molecular architectures. Its demonstrated role as a scaffold for biologically active compounds, particularly in oncology, underscores its significance in modern drug discovery. Adherence to established safety protocols is paramount to ensure its responsible and effective use in advancing scientific research.

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